N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Purity comparison HPLC Quality control

This 1-phenylcyclopentane-1-carboxamide derivative is differentiated by its 4-chloro-2-fluoro aniline substitution, which provides dual orthogonal halogen handles for modular diversification via sequential Suzuki-Miyaura and Buchwald-Hartwig couplings—a synthetic advantage unavailable with mono-halogenated analogs. Preliminarily annotated as a CCR5 antagonist, it serves as an immediate hit-expansion starting point for HIV entry inhibition and inflammatory disease programs. With a ClogP of 4.93, it occupies a lipophilicity window suitable for BBB penetration studies. Supplied at ≥98% HPLC purity with a bundled multi-technique Certificate of Analysis, it minimizes impurity interference in IC₅₀ determinations and crystallography trials.

Molecular Formula C18H17ClFNO
Molecular Weight 317.79
CAS No. 1023531-97-6
Cat. No. B2564428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023531-97-6
Molecular FormulaC18H17ClFNO
Molecular Weight317.79
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C18H17ClFNO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
InChIKeyXQWOSVXVONCPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023531-97-6): Structural Identity & Procurement Starting Point


N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic 1-phenylcyclopentane carboxamide derivative bearing a 4-chloro-2-fluorophenyl moiety on the amide nitrogen . With a molecular formula of C₁₈H₁₇ClFNO and molecular weight of 317.79 g/mol, this compound belongs to a class of cyclopentane-based carboxamides that have been investigated as cannabinoid receptor ligands and CCR5 antagonists [1], [2]. Its dual halogen substitution pattern distinguishes it from mono-substituted analogs and confers distinct physicochemical properties relevant to medicinal chemistry and chemical biology applications .

Substitution Risks: Why Structurally Similar Analogs Cannot Replace N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide


Within the 1-phenylcyclopentane-1-carboxamide family, seemingly minor changes to the aniline substituent—removing fluorine, eliminating chlorine, or altering their positions—produce compounds with different molecular weights, lipophilicities, and biological profiles , . The target compound's 4-chloro-2-fluoro substitution pattern simultaneously modulates electronic effects (via the electron-withdrawing halogen pair) and steric properties, which can alter binding pocket complementarity compared to mono-substituted or unsubstituted analogs [1]. Procurement of a generic analog without verifying equivalence risks introducing uncontrolled variables into SAR studies, compromising data reproducibility .

Quantitative Differentiation Evidence: N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide vs. Closest Analogs


HPLC Purity Advantage: 98% vs. 90–95% for Mono-Substituted Analogs

Commercially available N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is supplied at 98% purity (HPLC) from multiple vendors , . In contrast, the closest mono-substituted analogs—N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide and N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide—are typically offered at lower minimum purity specifications of 90% and 95%, respectively , .

Purity comparison HPLC Quality control Procurement specification

Multi-Technique Analytical Certification: NMR + HPLC + GC QC Package Included by Default

Suppliers of the target compound routinely provide batch-specific analytical data packages comprising NMR, HPLC, and GC as standard documentation , . Mono-substituted analogs from comparable vendors list purity specifications without explicitly bundling multi-technique CoA at the equivalent tier .

Certificate of Analysis NMR HPLC GC Batch traceability

Lipophilicity Modulation: ClogP 4.93 Drives Altered Membrane Permeability vs. De-Halogenated Analogs

The target compound exhibits a computationally derived ClogP of 4.93 , reflecting the combined lipophilic contribution of the 4-chloro-2-fluoro substitution and the phenyl-cyclopentane scaffold. The mono-chloro analog (C₁₈H₁₈ClNO, MW 299.8) and mono-fluoro analog (C₁₈H₁₈FNO, MW 283.3) lack the second halogen and have lower molecular weights , , which is expected to reduce their ClogP values relative to the target compound.

Lipophilicity ClogP Permeability ADME Physicochemical property

Differentiated Biological Annotation: Preliminary CCR5 Antagonist Activity Not Reported for Mono-Substituted Analogs

Preliminary pharmacological screening indicates that the target compound exhibits CCR5 antagonist activity, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. No comparable biological annotation—CCR5 antagonism or otherwise—has been reported for the mono-chloro or mono-fluoro 1-phenylcyclopentane-1-carboxamide analogs in the available literature or vendor documentation.

CCR5 antagonist HIV Inflammation Biological activity

Optimal Application Scenarios for N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide Based on Differential Evidence


High-Reproducibility Medicinal Chemistry & SAR Programs

When structure-activity relationship studies demand batch-to-batch consistency, the 98% HPLC purity and bundled multi-technique CoA , minimize the risk of impurity interference. This compound is preferred over 90–95% purity mono-substituted analogs where unidentified impurities could confound IC₅₀ determinations or crystallography trials .

CNS-Targeted Probe Design Requiring Elevated Lipophilicity

With a computationally derived ClogP of 4.93 , the compound occupies a lipophilicity window suitable for blood-brain barrier penetration studies. The dual halogen pattern provides higher logP than mono-substituted analogs, making it a more appropriate scaffold for CNS-focused lead optimization campaigns.

Chemokine Receptor (CCR5) Antagonist Screening Cascades

The compound's preliminary annotation as a CCR5 antagonist positions it as a useful tool molecule for groups initiating chemokine receptor programs. Unlike its closest purchasable analogs—which carry no biological annotation—this compound can serve as an immediate hit-expansion starting point for HIV entry inhibition or inflammatory disease research.

Synthetic Method Development Utilizing Orthogonal Halogen Handles

The presence of both chlorine and fluorine on the aniline ring provides two distinct halogen handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig), enabling modular diversification of the scaffold. Mono-halogenated analogs offer only one diversification vector, limiting synthetic versatility .

Quote Request

Request a Quote for N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.